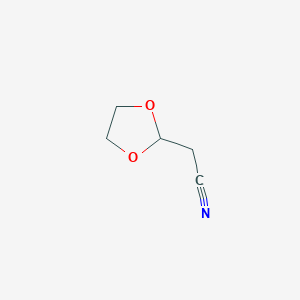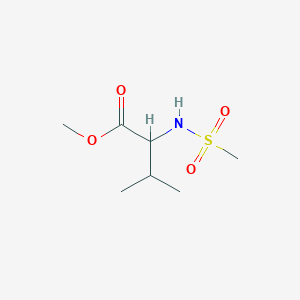
2-Chloro-5-methylthio-pyridine
Vue d'ensemble
Description
2-Chloro-5-methylthio-pyridine is a pesticide intermediate . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylthio-pyridine has been reported by many methods . One method involves the reaction of a mixture of ethyl cyanoacetate, aldehydes, and other compounds . Another method involves the use of a silica gel plug with 40% EtOAc in hexane .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylthio-pyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5-methylthio-pyridine is 159.64 g/mol . It has a topological polar surface area of 38.2 Ų . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Agrochemicals and Pharmaceuticals
- Summary of the Application : 2-Chloro-5-methylthio-pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which are widely used in the agrochemical and pharmaceutical industries .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Pesticide Intermediate
- Summary of the Application : 2-Chloro-5-methylpyridine is used as a pesticide intermediate .
- Methods of Application : Its synthesis by many methods has been reported . It may be used in the synthesis of 2-methylthio-5-pyridinemethylene amine, 5-methyl-2,2′-bipyridine, and 1-(5′-methyl-2,2′-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .
- Results or Outcomes : The specific results or outcomes of these syntheses are not provided in the source .
Synthesis of 2-Methylpyridines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Methylpyridines are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . The synthesis of 2-methylpyridines via α-methylation has been achieved using a simplified bench-top continuous flow setup .
- Methods of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : The products were obtained in very good yields that were suitable for further use without additional work-up or purification .
Synthesis of 2-Methylthio-4-Pyrimidinone
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Methylthio-4-pyrimidinone is a valuable intermediate in medicinal chemistry . A large-scale synthetic process starting from the commercially available 2-thiouracil that could be converted to 2-methylthio-4-pyrimidinone following methylation using methyl iodide under basic conditions was developed .
- Methods of Application : The synthesis involves methylation of 2-thiouracil using methyl iodide under basic conditions .
- Results or Outcomes : The process resulted in the production of 2-methylthio-4-pyrimidinone in 88% yield .
Synthesis of 2-Methylthio-5-Pyridinemethylene Amine
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Methylthio-5-pyridinemethylene amine is a valuable intermediate in organic chemistry .
- Methods of Application : Its synthesis involves the use of 2-Chloro-5-methylpyridine .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Synthesis of 5-Methyl-2,2’-Bipyridine
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 5-Methyl-2,2’-bipyridine is a valuable intermediate in organic chemistry .
- Methods of Application : Its synthesis involves the use of 2-Chloro-5-methylpyridine .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Safety And Hazards
The safety data sheet of 2-Chloro-5-methylthio-pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Propriétés
IUPAC Name |
2-chloro-5-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDGTBDVTVIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylthio)pyridine | |
CAS RN |
41288-94-2 | |
| Record name | 2-chloro-5-(methylthio)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
